2-Cyano-5-cyclopropoxynicotinamide
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Overview
Description
2-Cyano-5-cyclopropoxynicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a cyclopropoxy group, and a nicotinamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxynicotinamide typically involves the reaction of nicotinic acid derivatives with cyano and cyclopropoxy groups under controlled conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . This reaction can be carried out under solvent-free conditions or with the use of specific catalysts to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxynicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Cyano-5-cyclopropoxynicotinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and disrupting their normal function . The cyano and cyclopropoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-oxopentanoic acid derivatives: These compounds share the cyano group and have been studied for their antifungal activity.
N-cyanoacetamides: These compounds are structurally similar and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-Cyano-5-cyclopropoxynicotinamide stands out due to its unique combination of the cyano, cyclopropoxy, and nicotinamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c11-4-9-8(10(12)14)3-7(5-13-9)15-6-1-2-6/h3,5-6H,1-2H2,(H2,12,14) |
InChI Key |
WFGUWMCGCFAWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)C(=O)N |
Origin of Product |
United States |
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